Cas no 80382-23-6 (Loxoprofen sodium)

Loxoprofen natrium is een niet-steroïde ontstekingsremmer (NSAID) dat wordt gebruikt voor de verlichting van pijn en ontstekingen, zoals bij artritis, spierpijn en postoperatieve pijn. Het behoort tot de groep van propionzuurderivaten en werkt door remming van het enzym cyclo-oxygenase (COX), waardoor de productie van prostaglandinen wordt verminderd. Een belangrijk voordeel van loxoprofen natrium is zijn snelle omzetting in de actieve metaboliet in het lichaam, wat leidt tot een effectieve pijnbestrijding met een relatief lage dosering. Het wordt goed verdragen en heeft een gunstig veiligheidsprofiel bij correct gebruik. Geschikt voor zowel acute als chronische aandoeningen.
Loxoprofen sodium structure
Loxoprofen sodium structure
Productnaam:Loxoprofen sodium
CAS-nummer:80382-23-6
MF:C15H18NaO3
MW:269.291395664215
MDL:MFCD00941425
CID:60207
PubChem ID:23663407

Loxoprofen sodium Chemische en fysische eigenschappen

Naam en identificatie

    • Loxoprofen Sodium
    • Loxoprofen Sodium (Mixture of diastereomers)
    • LOXOPROFENE SODIUM
    • cs-600
    • Loxonin
    • LOXOPROFEN NA
    • Loxoprofen sodiuM hydrate
    • loxoprofensodiumdihydrate
    • SodiuM Loxoprofen
    • sodium salt of Loxoprofen
    • Unastin
    • benzeneacetic acid, alpha-methyl-4-((2-oxocyclopentyl)methyl)-, sodium salt, di alpha-methyl-4-((2-oxocyclopentyl)methyl)benzeneacetate sodium salt dihydrate
    • Sodium 2-[4-(2-Oxocyclopentyl-1-methyl)phenyl]propionate dihydrate
    • Loxoprofen sodium salt
    • Sodium 2-(4-((2-oxocyclopentyl)methyl)phenyl)propanoate
    • LX-A
    • AK189220
    • Sodium 2-[4-[(2-Oxocyclopentyl)methyl]phenyl]propionate
    • Sodium 2-(4-(2-oxocyclopentylmethyl)phenyl)propionate dihydrate
    • CS 600
    • sodium 2-{4-[(2-oxocyclopentyl)methyl]phenyl}propanoate
    • Benzeneacetic acid, alpha-methyl-4-((2-oxocyclopentyl)
    • MLS001401445
    • WORCCYVLMMTGFR-UHFFFAOYSA-M
    • CS-0013894
    • NDC2M7399S
    • 2-[4-[(2-Oxocyclopentyl)methyl]phenyl]propionic Acid Sodium Salt
    • KS-5040
    • LOXOPROFEN SODIUM [WHO-DD]
    • MFCD00941425
    • CCG-101024
    • L0252
    • 2-{4-[(2-Oxocyclopentyl)methyl]phenyl}propanoate sodium salt
    • BENZENEACETIC ACID, .ALPHA.-METHYL-4-((2-OXOCYCLOPENTYL)METHYL)-, SODIUM SALT (1:1)
    • Benzeneacetic acid, alpha-methyl-4-((2-oxocyclopentyl)methyl)-, sodium salt, dihydrate
    • sodium;2-[4-[(2-oxocyclopentyl)methyl]phenyl]propanoate
    • SODIUM 2-(4-((2-OXOCYCLOPENTYL)METHYL)(PHENYL)PROPIONATE
    • HMS2233J14
    • A839900
    • Loxoprofen (sodium)
    • HMS3393D12
    • alpha-Methyl-4-((2-oxocyclopentyl)methyl)benzeneacetate sodium salt dihydrate
    • AKOS025392177
    • C15H17NaO3
    • FT-0630879
    • CHEBI:76198
    • Q-201325
    • ?-Methyl-4-[(2-oxocyclopentyl)methyl]benzeneacetic Acid Sodium Salt; CS 600; Loxonin; Sodium 2-[4-[(2-Oxocyclopentyl)methyl]phenyl]propionate; Sodium Loxoprofen
    • LOXOPROFEN SODIUM SALT [MI]
    • AMY8901
    • SCHEMBL383675
    • Q27145804
    • AKOS015994737
    • NC00274
    • BL164648
    • CCG-267132
    • HMS2051D12
    • SMR000469165
    • CHEMBL66552
    • HMS3370C11
    • Losoprofen Sodium
    • HY-B0578A
    • LOXOPROFEN SODIUM HYDRATE [JAN]
    • LP-X
    • UNII-NDC2M7399S
    • Loxoprofen Sodium (Mixture of diastereomers)
    • Sodium2-(4-((2-oxocyclopentyl)methyl)phenyl)propanoate
    • 80382-23-6
    • CS-600G
    • Benzeneacetic acid, α-methyl-4-[(2-oxocyclopentyl)methyl]-, sodium salt (9CI)
    • CS 600 (antiinflammatory)
    • Lobu
    • a-Methyl-4-[(2-oxocyclopentyl)methyl]benzeneacetic Acid Sodium Salt; CS 600; Loxonin; Sodium 2-[4-[(2-Oxocyclopentyl)methyl]phenyl]propionate; Sodium Loxoprofen
    • G63901
    • BENZENEACETIC ACID, ALPHA-METHYL-4-((2-OXOCYCLOPENTYL)METHYL)-, SODIUM SALT (1:1)
    • DA-75092
    • GLXC-10866
    • Loxoprofen sodium
    • MDL: MFCD00941425
    • Inchi: 1S/C15H18O3.Na/c1-10(15(17)18)12-7-5-11(6-8-12)9-13-3-2-4-14(13)16;/h5-8,10,13H,2-4,9H2,1H3,(H,17,18);
    • InChI-sleutel: IEPGDDWZDRJSIT-UHFFFAOYSA-N
    • LACHT: [Na].O=C(C(C)C1C=CC(CC2CCCC2=O)=CC=1)O

Berekende eigenschappen

  • Exacte massa: 268.10800
  • Monoisotopische massa: 268.108
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 19
  • Aantal draaibare bindingen: 4
  • Complexiteit: 321
  • Aantal covalent gebonden eenheden: 2
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 2
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 57.2

Experimentele eigenschappen

  • Kleur/vorm: No data avaiable
  • Smeltpunt: 195-202°C
  • Kookpunt: No data available
  • Vlampunt: No data available
  • PSA: 57.20000
  • LogboekP: 1.45170
  • Dampfdruk: No data available

Loxoprofen sodium Beveiligingsinformatie

Loxoprofen sodium Douanegegevens

  • HS-CODE:2918300090
  • Douanegegevens:

    China Customs Code:

    2918300090

    Overview:

    2918300090 Other aldehydes or ketones without other oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918300090 other carboxylic acids with aldehyde or ketone function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

Loxoprofen sodium Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
TRC
L472900-250g
Loxoprofen Sodium (Mixture of diastereomers)
80382-23-6
250g
$500.00 2023-05-18
MedChemExpress
HY-B0578A-5mg
Loxoprofen sodium
80382-23-6 99.98%
5mg
¥312 2024-07-21
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
L46500-100g
Sodium 2-(4-((2-oxocyclopentyl)methyl)phenyl)propanoate
80382-23-6
100g
¥546.0 2021-09-09
Ambeed
A100810-5g
Sodium 2-(4-((2-oxocyclopentyl)methyl)phenyl)propanoate
80382-23-6 97%
5g
$12.0 2025-02-22
TRC
L472900-25g
Loxoprofen Sodium (Mixture of diastereomers)
80382-23-6
25g
$242.00 2023-05-18
Ambeed
A100810-10g
Sodium 2-(4-((2-oxocyclopentyl)methyl)phenyl)propanoate
80382-23-6 97%
10g
$18.0 2025-02-22
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-QO330-25g
Loxoprofen sodium
80382-23-6 97%
25g
265CNY 2021-05-08
ChemScence
CS-0013894-10mg
Loxoprofen (sodium)
80382-23-6 ≥98.0%
10mg
$50.0 2022-04-26
MedChemExpress
HY-B0578A-10mM*1mLinDMSO
Loxoprofen sodium
80382-23-6 99.98%
10mM*1mLinDMSO
¥550 2023-07-26
A2B Chem LLC
AE02581-1g
Loxoprofen sodium
80382-23-6 97%
1g
$7.00 2024-04-19

Loxoprofen sodium Productiemethode

Synthetic Routes 1

Reactievoorwaarden
1.1 Reagents: Triethylamine Solvents: Dimethylformamide ;  rt; rt → 90 °C; 16 h, 90 °C
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  rt → 60 °C; 6 h, 60 °C
3.1 Reagents: Sodium hydroxide Solvents: Water ;  2 h, 50 °C; 50 °C → rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, rt
Referentie
Synthesis of loxoprofen sodium
Feng, Jiao; et al, Huaxue Shiji, 2016, 38(1), 88-90

Synthetic Routes 2

Reactievoorwaarden
1.1 Catalysts: Sulfuric acid ;  4 h, reflux; reflux → rt
1.2 Reagents: Sodium bicarbonate ;  pH 7
2.1 Reagents: Potassium carbonate Solvents: Toluene ;  1 h
2.2 10 h, reflux; reflux → rt
2.3 Reagents: Water
3.1 Reagents: Hydrogen bromide Solvents: Acetic acid ,  Water ;  6 h, reflux
3.2 Reagents: Hydrochloric acid Solvents: Toluene ,  Water ;  pH 2, 10 °C
4.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  < 30 °C; 5 h, 30 °C → 0 °C
Referentie
Synthesis of loxoprofen sodium
Wu, Ronggui; et al, Zhongguo Yiyao Gongye Zazhi, 2015, 46(8), 806-808

Synthetic Routes 3

Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Toluene ;  reflux; 12 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4, rt
2.1 Reagents: Hydrogen bromide Solvents: Acetic acid ,  Water ;  8 h, reflux
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  pH 7 - 8, rt; 3 h, rt
Referentie
New synthetic method of loxoprofen sodium
Zhang, Xingxian; et al, Zhongguo Yaowu Huaxue Zazhi, 2010, 20(1), 25-28

Synthetic Routes 4

Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Toluene ;  1 h
1.2 10 h, reflux; reflux → rt
1.3 Reagents: Water
2.1 Reagents: Hydrogen bromide Solvents: Acetic acid ,  Water ;  6 h, reflux
2.2 Reagents: Hydrochloric acid Solvents: Toluene ,  Water ;  pH 2, 10 °C
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  < 30 °C; 5 h, 30 °C → 0 °C
Referentie
Synthesis of loxoprofen sodium
Wu, Ronggui; et al, Zhongguo Yiyao Gongye Zazhi, 2015, 46(8), 806-808

Synthetic Routes 5

Reactievoorwaarden
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid ,  Water ;  6 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Toluene ,  Water ;  pH 2, 10 °C
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  < 30 °C; 5 h, 30 °C → 0 °C
Referentie
Synthesis of loxoprofen sodium
Wu, Ronggui; et al, Zhongguo Yiyao Gongye Zazhi, 2015, 46(8), 806-808

Synthetic Routes 6

Reactievoorwaarden
1.1 Reagents: Sodium hydroxide Solvents: Water ;  2 h, 50 °C; 50 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, rt
Referentie
Synthesis of loxoprofen sodium
Feng, Jiao; et al, Huaxue Shiji, 2016, 38(1), 88-90

Synthetic Routes 7

Reactievoorwaarden
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  < 30 °C; 5 h, 30 °C → 0 °C
Referentie
Synthesis of loxoprofen sodium
Wu, Ronggui; et al, Zhongguo Yiyao Gongye Zazhi, 2015, 46(8), 806-808

Synthetic Routes 8

Reactievoorwaarden
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  rt → 60 °C; 6 h, 60 °C
2.1 Reagents: Sodium hydroxide Solvents: Water ;  2 h, 50 °C; 50 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, rt
Referentie
Synthesis of loxoprofen sodium
Feng, Jiao; et al, Huaxue Shiji, 2016, 38(1), 88-90

Synthetic Routes 9

Reactievoorwaarden
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid ,  Water ;  8 h, reflux
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  pH 7 - 8, rt; 3 h, rt
Referentie
New synthetic method of loxoprofen sodium
Zhang, Xingxian; et al, Zhongguo Yaowu Huaxue Zazhi, 2010, 20(1), 25-28

Synthetic Routes 10

Reactievoorwaarden
1.1 Catalysts: Sulfuric acid Solvents: Water ;  0 - 5 °C; 6 h, 0 - 5 °C
2.1 Reagents: Potassium carbonate Solvents: Toluene ;  reflux; 12 h, reflux; reflux → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4, rt
3.1 Reagents: Hydrogen bromide Solvents: Acetic acid ,  Water ;  8 h, reflux
4.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  pH 7 - 8, rt; 3 h, rt
Referentie
New synthetic method of loxoprofen sodium
Zhang, Xingxian; et al, Zhongguo Yaowu Huaxue Zazhi, 2010, 20(1), 25-28

Loxoprofen sodium Raw materials

Loxoprofen sodium Preparation Products

Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:80382-23-6)Loxoprofen sodium
A839900
Zuiverheid:99%
Hoeveelheid:500g
Prijs ($):363.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:80382-23-6)Loxoprofen sodium
sfd11147
Zuiverheid:99.9%
Hoeveelheid:200kg
Prijs ($):Onderzoek